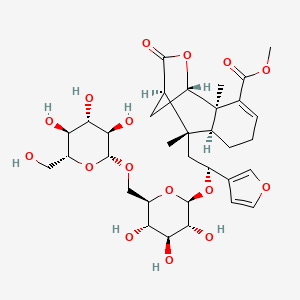

borapetoside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

borapetoside D is a natural product found in Tinospora crispa with data available.

Applications De Recherche Scientifique

Activité anti-inflammatoire

La borapetoside D, dérivée de la plante Tinospora crispa, a été étudiée pour ses propriétés anti-inflammatoires. Des recherches suggèrent que les composés de T. crispa peuvent moduler les réponses inflammatoires, ce qui pourrait être bénéfique pour traiter des affections comme le rhumatisme et l'inflammation interne {svg_1}.

Effets antioxydants

La capacité antioxydante de la this compound est un autre domaine d'intérêt. Les antioxydants jouent un rôle crucial dans la protection de l'organisme contre le stress oxydatif, qui peut entraîner des maladies chroniques. Le potentiel du composé à piéger les radicaux libres pourrait en faire un candidat pour prévenir ou gérer les affections liées au stress oxydatif {svg_2}.

Potentiel immunomodulateur

La this compound peut également avoir des effets immunomodulateurs. En influençant le système immunitaire, elle pourrait aider au traitement des troubles liés à l'immunité et améliorer les mécanismes de défense de l'organisme contre diverses maladies {svg_3}.

Activité cytotoxique

Des études ont montré que la this compound possède des propriétés cytotoxiques, qui pourraient être exploitées dans le développement de thérapies anticancéreuses. Sa capacité à induire la mort cellulaire dans les cellules cancéreuses sans nuire aux cellules saines est un domaine de recherche important {svg_4}.

Activité antimalarienne

L'activité antimalarienne de la this compound est une autre application prometteuse. Compte tenu du défi continu des souches de paludisme résistantes aux médicaments, de nouveaux composés comme la this compound sont explorés pour leur potentiel à traiter cette maladie mortelle {svg_5}.

Propriétés cardioprotectrices

La this compound a été associée à des propriétés cardioprotectrices. Son potentiel à protéger le cœur des dommages, en particulier dans le contexte des complications cardiovasculaires liées au diabète, est en cours d'investigation {svg_6}.

Effets antidiabétiques

L'une des applications les plus notables de la this compound est son effet antidiabétique. Il a été constaté qu'elle réduisait significativement les taux de glucose sérique dans des modèles de souris diabétiques, ce qui indique son potentiel en tant que traitement du diabète de type 2 {svg_7}.

Activité antihyperglycémique

L'activité antihyperglycémique de la this compound est étroitement liée à ses propriétés antidiabétiques. Elle peut aider à réguler les niveaux de sucre dans le sang, ce qui est crucial pour la prise en charge du diabète et la prévention de ses complications {svg_8}.

Chacune de ces applications démontre le potentiel diversifié de la this compound dans la recherche scientifique et ses contributions possibles au développement de nouveaux traitements pour diverses affections de santé. Des recherches supplémentaires, y compris des essais cliniques, sont nécessaires pour comprendre pleinement les mécanismes d'action du composé et pour garantir sa sécurité et son efficacité pour une utilisation humaine {svg_9} {svg_10}.

Orientations Futures

While Tinospora species are confusing in individual ingredients and their mechanisms of action, the ethnopharmacological history of those plants indicated that they exhibit antidiabetic, antioxidation, antitumor, anti-inflammation, antimicrobial, antiosteoporosis, and immunostimulation activities . Further investigations are required to transform the experience-based claims on the use of T. crispa in traditional medicine practices into evidence-based information . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .

Mécanisme D'action

Target of Action

Borapetoside D, a phytoconstituent of Tinospora crispa, has been found to interact with insulin-resistant target proteins . These proteins are the primary targets of this compound and play a crucial role in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, Borapetoside A is predicted to activate PPARG, while Borapetoside B is predicted to inhibit TNF cytokines to bind to their receptor . These interactions lead to the modulation of the target proteins’ functions, thereby influencing the biological processes they regulate.

Biochemical Pathways

These pathways are involved in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, like many other phytoconstituents of Tinospora crispa, show poor absorption in the gastrointestinal tract . This property allows for competitive binding to alpha-glucosidase (AG) in the small intestine , which can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-hyperglycemic activity. The compound’s interaction with insulin-resistant target proteins can lead to the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis . These effects contribute to the compound’s potential as a therapeutic agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor absorption in the gastrointestinal tract suggests that factors affecting gastrointestinal function could potentially influence the compound’s action . .

Analyse Biochimique

Biochemical Properties

Borapetoside D plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins involved in glucose homeostasis. One of the key interactions is with the enzyme phosphoinositide 3-kinase, which is crucial for insulin signaling pathways. This compound binds to the active site of phosphoinositide 3-kinase, enhancing its activity and thereby promoting glucose uptake in cells . Additionally, this compound interacts with other biomolecules such as insulin receptor substrate proteins, further amplifying its effects on glucose metabolism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In muscle cells, it enhances glucose uptake by increasing the translocation of glucose transporter type 4 to the cell membrane. In liver cells, this compound reduces gluconeogenesis, thereby lowering blood glucose levels. It also influences cell signaling pathways, such as the insulin signaling pathway, by enhancing the phosphorylation of key proteins involved in this pathway. Furthermore, this compound affects gene expression by upregulating genes involved in glucose metabolism and downregulating genes associated with gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of phosphoinositide 3-kinase, leading to its activation. This activation results in the phosphorylation of downstream targets, such as protein kinase B, which plays a crucial role in glucose uptake and metabolism. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, such as glucose-6-phosphatase, thereby reducing glucose production in the liver. These molecular interactions contribute to the overall hypoglycemic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its hypoglycemic effects in both in vitro and in vivo models. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as alterations in insulin receptor sensitivity and glucose transporter expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood glucose levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the hypoglycemic effects plateau at a certain dosage, indicating a saturation of the compound’s activity. Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and protein kinase B, which are key regulators of glucose uptake and utilization. This compound also affects the levels of metabolites involved in gluconeogenesis, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These interactions contribute to the overall regulation of glucose homeostasis by this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4, facilitating its uptake into cells. This compound also binds to specific binding proteins, which aid in its distribution to target tissues. The compound’s localization and accumulation are influenced by these interactions, ensuring its effective delivery to sites of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments within the cell. These modifications ensure that this compound exerts its effects at the appropriate subcellular locations .

Propriétés

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANOZJKKFLLEO-KBAPQYMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the proposed mechanism of action for Borapetoside D against malaria?

A1: The research suggests that this compound isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like this compound could lead to heme buildup, ultimately killing the parasite.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.